molecular formula C18H26Cl2N4O B2466379 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride CAS No. 2418595-31-8

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride

Cat. No. B2466379
CAS RN: 2418595-31-8
M. Wt: 385.33
InChI Key: AKONIOHWQHCLCE-CLVQKXHWSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indene moiety, which is a polycyclic hydrocarbon, attached to an amino group. Additionally, it has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a carboxamide group. The presence of the dihydrochloride suggests that the compound is a salt, likely formed through the reaction of the amine group with hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indene and pyrazole rings, followed by the introduction of the various functional groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene and pyrazole rings would contribute to the compound’s rigidity and planarity, while the amino and carboxamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, while the carboxamide group could be involved in acid-base reactions. The aromatic rings could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of a research chemical closely related to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride. This study provides insights into the chemical properties and potential applications of such compounds.

Biological Evaluation

  • Doležal et al. (2006) conducted research on substituted pyrazinecarboxamides, related to the chemical , exploring their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. This suggests potential applications in treating infectious diseases or in agricultural contexts (Doležal et al., 2006).

Asymmetric Synthesis

  • The asymmetric synthesis of similar compounds, like N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, demonstrates the importance of stereochemistry in pharmaceutical applications and could be relevant to the synthesis of this compound (Boggs et al., 2007).

Pharmacological Potential

  • Research by Kumar et al. (2009) on functionalized amino acid derivatives, similar in structure to the compound , indicated potential applications in anticancer drug design, suggesting that this compound might also have pharmacological relevance (Kumar et al., 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials. Additionally, modifications could be made to its structure to improve its activity or reduce any potential side effects .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.2ClH/c1-11-9-15(21-22(11)18(2,3)4)17(23)20-14-10-12-7-5-6-8-13(12)16(14)19;;/h5-9,14,16H,10,19H2,1-4H3,(H,20,23);2*1H/t14-,16-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONIOHWQHCLCE-CLVQKXHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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